2-methoxy-N-(2-methoxyethyl)aniline
Description
2-Methoxy-N-(2-methoxyethyl)aniline (CAS: 32382-70-0) is an aniline derivative featuring a methoxy group at the 2-position of the benzene ring and a 2-methoxyethyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₁₅NO₂, with a molar mass of 181.23 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its balanced electronic and steric properties. The methoxy groups enhance solubility in polar organic solvents (e.g., 2-methoxyethanol, THF) while maintaining reactivity for further functionalization .
Properties
CAS No. |
32382-70-0 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C10H15NO2/c1-12-8-7-11-9-5-3-4-6-10(9)13-2/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
YGLSULCZNKBLQU-UHFFFAOYSA-N |
SMILES |
COCCNC1=CC=CC=C1OC |
Canonical SMILES |
COCCNC1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations
- 4-Fluoro-N-(2-methoxyethyl)aniline (C₉H₁₂FNO): Incorporates a fluorine atom at the 4-position, enhancing electron-withdrawing effects. This modification improves CNS penetration in drug candidates like BAY-390, a TRP channel modulator .
- 2-Chloro-N-(methoxymethyl)aniline (C₈H₁₀ClNO): Replaces the methoxyethyl group with a methoxymethyl chain, reducing steric bulk. This compound is pivotal in synthesizing antifungal and herbicide agents .
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: A boronic acid derivative with a methoxyethylphenoxy group, showing potent inhibition (IC₅₀ = 1 µM) against fungal histone deacetylases .
Electronic and Steric Effects
- N-(Thiazol-5-ylmethyl)aniline derivatives : Substitution with heterocyclic groups (e.g., thiazole) introduces π-π stacking interactions, useful in sensor design .
- N-[2-(2-Phenylethoxy)benzyl]aniline analogs : Bulky aromatic substituents increase hydrophobicity, favoring material science applications .
Pharmaceuticals
Material Science
Agrochemicals
- Fluorinated Derivatives: Used in crop protection agents (e.g., 4-(difluoromethyl)quinoline derivatives) for pest resistance .
Preparation Methods
N-Alkylation of 2-Methoxyaniline with 2-Methoxyethyl Halides
The direct N-alkylation of 2-methoxyaniline (1) with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide, (2) ) represents a straightforward route. This SN2 reaction typically employs polar aprotic solvents like dimethylformamide (DMF) or acetone, with inorganic bases such as potassium carbonate to deprotonate the aniline and facilitate nucleophilic attack.
Optimization Insights :
- Solvent Impact : Reactions in DMF at 80°C for 12 hours yield 70–75% of the target compound (3) , while acetone at reflux (56°C) reduces side products like dialkylated species.
- Catalytic Additives : Sodium iodide (10–50 mol%) enhances reactivity when using less reactive 2-methoxyethyl chloride via in situ halogen exchange (Finkelstein mechanism).
- Stoichiometry : A 1:1.2 molar ratio of (1) to (2) minimizes over-alkylation, with excess base (2.5 equiv) ensuring complete deprotonation.
Characterization Data :
- 1H NMR (CDCl3) : δ 6.75–7.10 (m, 3H, Ar-H), 3.80 (s, 3H, OCH3), 3.60 (t, 2H, J = 5.5 Hz, OCH2CH2O), 3.40 (s, 3H, OCH3), 3.35 (t, 2H, J = 5.5 Hz, NCH2CH2O).
- HPLC Purity : >98% (C18 column, methanol/water 70:30, 1 mL/min).
Reductive Amination of 2-Methoxyaniline with 2-Methoxyacetaldehyde
Reductive amination offers an alternative pathway, combining 2-methoxyaniline (1) and 2-methoxyacetaldehyde (4) under hydrogenation conditions. This method avoids alkylating agents and leverages mild reducing conditions.
Procedure :
- Imine Formation : Stir (1) and (4) (1:1.1) in ethanol at 25°C for 4 hours.
- Reduction : Add 10% Pd/C (5 wt%) and hydrogenate at 30 psi H2 for 6 hours.
Key Findings :
- Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
- Challenges : Competitive formation of secondary amines necessitates strict control of aldehyde stoichiometry and reaction time.
Spectroscopic Validation :
Aziridine Ring-Opening with 2-Methoxyaniline
Adapting methodologies from aziridine chemistry (as seen in S-Metolachlor synthesis), 2-methoxyaniline (1) reacts with 2-methoxyethylaziridine (5) under acidic conditions to yield (3) .
Synthetic Route :
- Aziridine Synthesis : React epichlorohydrin with 2-methoxyethylamine to form (5) .
- Ring-Opening : Heat (1) and (5) in acetic acid (1:1.5) at 60°C for 8 hours.
Advantages :
- Selectivity : The strained aziridine ring ensures regioselective attack at the less hindered carbon, favoring monoalkylation.
- Yield : 80–85% after distillation under reduced pressure (120°C, 15 mmHg).
Thermodynamic Analysis :
Nitro Reduction Pathway
For substrates sensitive to alkylation, a nitro intermediate (6) can be reduced to the target amine (3) . This two-step approach involves:
- Nitration : Introduce a nitro group para to the methoxy group in 2-methoxy-N-(2-methoxyethyl)nitrobenzene (6) using HNO3/H2SO4.
- Reduction : Catalytic hydrogenation of (6) with Raney Ni (10 wt%) in ethanol at 50 psi H2.
Performance Metrics :
- Overall Yield : 60–65% (vs. 70–85% for direct alkylation).
- Purity : <2% nitro residue (GC-MS analysis).
Continuous-Flow Synthesis
Recent advances in flow chemistry enable rapid, scalable production of (3) . A tubular reactor (0.5 mm ID) facilitates:
- Mixing : (1) and (2) in DMF at 100°C (residence time: 10 min).
- Quenching : Immediate cooling to 0°C to prevent decomposition.
Throughput : 12 g/h (85% conversion, >99% purity).
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-methoxy-N-(2-methoxyethyl)aniline, and what experimental conditions ensure optimal yield?
- Methodology : The compound can be synthesized via alkylation of aniline derivatives. For example, details a route involving methylation of 2-(2-nitrophenyl)ethanol with dimethyl sulfate to form a nitro intermediate, followed by reduction with hydrazine hydrate and Raney nickel. Key conditions include controlled temperature (reflux), solvent choice (e.g., dichloromethane), and stoichiometric base (e.g., K₂CO₃) to minimize side reactions .
- Critical Parameters : Reaction time (12–24 hours), inert atmosphere (N₂/Ar), and purification via column chromatography to isolate the product.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : Use H/C NMR to confirm methoxy and ethylamine substituents. IR spectroscopy identifies N-H stretches (~3400 cm) and C-O bonds (~1250 cm) .
- Crystallography : demonstrates X-ray diffraction (XRD) for structural elucidation, revealing bond angles (e.g., 74.17° between substituents) and hydrogen-bonding networks (N–H⋯Br/O interactions). Refinement parameters (R-factor < 0.05) ensure accuracy .
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
- Properties : Molecular weight (~207.26 g/mol), solubility (polar aprotic solvents like DMSO), and thermal stability (TGA/DSC). highlights steric hindrance from the branched alkyl chain, affecting melting/boiling points .
- Experimental Methods : Differential scanning calorimetry (DSC) for phase transitions, HPLC for purity (>98%), and Karl Fischer titration for moisture content.
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields when scaling up the synthesis of this compound?
- Root Causes : Batch vs. continuous flow conditions ( notes industrial-scale processes optimize yield via automated reactors). Scalability issues arise from heat/mass transfer inefficiencies in batch systems .
- Mitigation Strategies : Use microreactors for improved mixing, or employ Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, catalyst loading) .
Q. What strategies enhance selectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?
- Directing Effects : The methoxy group is ortho/para-directing, but steric hindrance from the N-(2-methoxyethyl) group favors para-substitution. suggests using Lewis acids (e.g., AlCl₃) to modulate reactivity .
- Case Study : Nitration under low-temperature (-10°C) conditions with HNO₃/H₂SO₄ minimizes polysubstitution, yielding >85% para-nitro derivative .
Q. How does computational modeling assist in understanding the biological interactions of this compound?
- Docking Studies : Molecular dynamics simulations predict binding affinities to enzymes (e.g., cytochrome P450) based on steric and electronic profiles. notes interactions with neurotransmitter receptors (e.g., serotonin receptors) .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., methoxy position) with anti-inflammatory activity (IC₅₀ values) .
Q. What are the structure-activity relationships (SAR) of this compound derivatives in modulating biological targets?
- Key Modifications :
| Derivative | Biological Activity | Reference |
|---|---|---|
| 4-Chloro analog | Enhanced enzyme inhibition (IC₅₀ = 5.0 µM) | |
| N-Methyl variant | Reduced solubility, lower receptor affinity |
- Mechanistic Insights : The methoxyethyl chain improves membrane permeability, while electron-withdrawing groups (e.g., Cl) enhance target binding .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Analytical Workflow :
2D NMR (COSY, HSQC) : Resolve overlapping signals caused by diastereotopic protons.
Crystallography : Compare experimental XRD data (e.g., C–C bond lengths) with computational models (DFT) .
Isotopic Labeling : Use N-labeled aniline to track nitrogen environment changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
